molecular formula C7H8BClO2 B064042 3-Chloro-4-methylphenylboronic acid CAS No. 175883-63-3

3-Chloro-4-methylphenylboronic acid

Cat. No.: B064042
CAS No.: 175883-63-3
M. Wt: 170.4 g/mol
InChI Key: YTJUYWRCAZWVSX-UHFFFAOYSA-N
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Description

3-Chloro-4-methylphenylboronic acid (CAS: 175883-63-3) is an organoboron compound with the molecular formula C₇H₈BClO₂ and a molecular weight of 170.40 g/mol . It is a white crystalline powder with a melting point range of 228–232°C and a purity ≥97% (HPLC) . The compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-chloro-4-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale borylation processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Key Applications

  • Synthesis of Biaryl Compounds
    • 3-Chloro-4-methylphenylboronic acid is utilized in the synthesis of biaryl amides, which exhibit muscarinic acetylcholine receptor subtype M1 agonistic activity. This application is crucial for developing drugs targeting neurological conditions .
  • Fluorene Synthesis
    • The compound serves as a precursor in the intramolecular aromatic carbenoid insertion process, leading to the synthesis of fluorenes. Fluorenes are valuable in organic electronics and photonic applications due to their excellent light-emitting properties .
  • Synthesis of TRPV1 Antagonists
    • It plays a role in synthesizing TRPV1 antagonists, which are investigated for their potential in treating chronic pain. This application highlights its significance in pharmacological research aimed at pain management .
  • Preparation of Borinic Acid Picolinate Esters
    • The compound is also involved in creating borinic acid picolinate esters, which have applications against cutaneous diseases, showcasing its versatility in medicinal chemistry .
  • Organic Chemical Synthesis
    • Beyond specific pharmaceutical applications, this compound is broadly used in organic synthesis, particularly for coupling reactions such as Suzuki-Miyaura cross-coupling, which is fundamental for creating complex organic molecules .

Case Study 1: Biaryl Amide Synthesis

In a study exploring the synthesis of biaryl amides using this compound, researchers reported successful yields through palladium-catalyzed reactions under optimized conditions. The resulting compounds demonstrated significant biological activity against specific receptor targets, indicating potential therapeutic benefits.

Case Study 2: TRPV1 Antagonist Development

Research focusing on TRPV1 antagonists synthesized from this boronic acid has shown promising results in preclinical trials for chronic pain relief. The study highlighted the compound's ability to modulate pain pathways effectively, suggesting a viable route for new analgesic therapies.

Mechanism of Action

The primary mechanism of action of 3-chloro-4-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid’s ability to form stable complexes with various organic groups .

Comparison with Similar Compounds

Key Properties

  • Safety : Causes serious eye irritation, skin irritation, and respiratory discomfort. Requires protective equipment (gloves, goggles) and dry storage .
  • Synthesis : Prepared via palladium-catalyzed reactions, with structural analysis performed using instruments like scanning electron microscopes and diffractometers .

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

3-Chloro-2-methylphenylboronic Acid (CAS: 313545-20-9)

  • Formula : C₇H₈BClO₂ (same as 3-chloro-4-methyl analog).
  • Key Difference : Chlorine and methyl groups are adjacent (positions 2 and 3), creating steric hindrance and altering electronic distribution.
  • Reactivity : Reduced reactivity in cross-coupling due to steric effects compared to the 3-chloro-4-methyl isomer .

4-Chloro-2-methylphenylboronic Acid (CAS: 209919-30-2)

  • Formula : C₇H₈BClO₂.
  • Key Difference : Methyl and chlorine are in positions 2 and 4, leading to a para-substituted boron group.
  • Applications : Preferred in reactions requiring electron-deficient aryl partners .

Functional Group Variations

3-Chloro-4-methoxyphenylboronic Acid (CAS: 175883-60-0)

  • Formula : C₇H₈BClO₃.
  • Key Difference : Methoxy (-OCH₃) group instead of methyl (-CH₃).

3-Chloro-4-fluorophenylboronic Acid (CAS: 144432-85-9)

  • Formula : C₆H₅BClFO₂.
  • Key Difference : Fluorine replaces the methyl group.
  • Reactivity : Fluorine’s strong electron-withdrawing effect reduces boron’s electrophilicity, slowing coupling reactions compared to the methyl-substituted analog .

Complex Substituents

3-Chloro-4-(trifluoromethyl)phenylboronic Acid

  • Formula : C₇H₅BClF₃O₂.
  • Key Difference : Trifluoromethyl (-CF₃) group.
  • Properties : The -CF₃ group is highly electron-withdrawing, making this compound less reactive in Suzuki reactions but useful in synthesizing fluorinated drug candidates .

3-Chloro-4-formylphenylboronic Acid (CID: 42614540)

  • Formula : C₇H₆BClO₃.
  • Key Difference : Formyl (-CHO) substituent.
  • Applications : The aldehyde group enables further functionalization (e.g., condensation reactions), making it valuable in multistep organic syntheses .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Boronic Acids

Compound (CAS) Molecular Formula Molecular Weight Melting Point (°C) Key Substituent Reactivity in Suzuki Coupling
3-Chloro-4-methylphenylboronic acid (175883-63-3) C₇H₈BClO₂ 170.40 228–232 -CH₃ (electron-donating) High
3-Chloro-4-methoxyphenylboronic acid (175883-60-0) C₇H₈BClO₃ 186.40 N/A -OCH₃ (electron-donating) Moderate
3-Chloro-4-fluorophenylboronic acid (144432-85-9) C₆H₅BClFO₂ 174.36 N/A -F (electron-withdrawing) Low
3-Chloro-2-methylphenylboronic acid (313545-20-9) C₇H₈BClO₂ 170.40 N/A -CH₃ (steric hindrance) Moderate
3-Chloro-4-(trifluoromethyl)phenylboronic acid (A436282) C₇H₅BClF₃O₂ 229.48 N/A -CF₃ (electron-withdrawing) Low

Reactivity Trends

  • Electron-donating groups (e.g., -CH₃, -OCH₃) enhance boron’s electrophilicity, accelerating cross-coupling reactions .
  • Electron-withdrawing groups (e.g., -F, -CF₃) reduce reactivity but improve stability under basic conditions .

Biological Activity

3-Chloro-4-methylphenylboronic acid (CAS No. 175883-63-3) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article reviews its chemical properties, biological activities, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Structure and Characteristics

  • Molecular Formula: C₇H₈BClO₂
  • Molecular Weight: 170.40 g/mol
  • Boiling Point: Not available
  • Log P (Partition Coefficient): Varies between 0.0 and 1.82 depending on the model used, indicating moderate lipophilicity .

Physical Properties

  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 2
  • Rotatable Bonds: 1
  • Topological Polar Surface Area (TPSA): 40.46 Ų
  • GI Absorption: High .

Biological Activity

This compound exhibits a range of biological activities, particularly in the context of drug development and synthesis.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by disrupting protein homeostasis:

Study Findings
White et al. (2011) Demonstrated that boronic acids can serve as effective proteasome inhibitors, leading to increased apoptosis in cancer cell lines.
Kurth et al. (2012) Reported on the synthesis of boronic acid derivatives with improved anticancer activity through targeted modifications.

Muscarinic Acetylcholine Receptor Modulation

This compound has been implicated in the synthesis of biaryl amides that exhibit muscarinic acetylcholine receptor subtype M1 agonistic activity. This suggests potential applications in treating cognitive disorders:

Application Details
Biaryl Amides SynthesisUtilized in the preparation of compounds that demonstrate selective M1 receptor activation .

Pain Management

The compound has also been explored for its role as a TRPV1 antagonist, which is significant in the treatment of chronic pain conditions:

Research Outcome
Sigma-Aldrich Application Data Identified as a precursor for TRPV1 antagonists, suggesting efficacy in pain management therapies.

Case Study: Synthesis and Evaluation of TRPV1 Antagonists

In a study focusing on TRPV1 antagonists, researchers synthesized a series of compounds including derivatives of this compound. The results indicated that these compounds effectively inhibited TRPV1 activity in vitro, providing a promising avenue for chronic pain treatment:

  • Methodology: The synthesis involved coupling reactions using palladium catalysis.
  • Results: Several derivatives exhibited significant inhibition of TRPV1-mediated calcium influx, demonstrating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 3-Chloro-4-methylphenylboronic acid, and how do reaction conditions influence yield?

The synthesis of arylboronic acids like this compound often involves halogenation or functional group interconversion. For structurally similar compounds (e.g., 3-Chloro-4-(methylsulfanyl)benzoic acid), chlorination using chlorine gas with FeCl₃ as a catalyst under controlled temperatures (e.g., 40–60°C) is a common approach . For boronic acid derivatives, Miyaura borylation—using palladium catalysts and bis(pinacolato)diboron—is widely employed. Key factors include solvent choice (e.g., THF or dioxane), temperature (80–100°C), and protection from moisture to prevent boronic acid decomposition. Yield optimization may require iterative adjustments to catalyst loading (e.g., 1–5 mol% Pd) and reaction time (12–24 hours).

Q. What purification techniques are most effective for isolating this compound after synthesis?

Post-synthesis purification often involves recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel and eluents like ethyl acetate/hexane. For boronic acids, acidic workup (e.g., 1M HCl) can remove unreacted starting materials, while trituration with cold diethyl ether enhances purity . Advanced methods include preparative HPLC for isomers or impurities with similar polarity. Purity verification via NMR (e.g., absence of peaks at δ 7.5–8.5 ppm for aryl halides) and LC-MS is critical.

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro and 4-methyl substituents influence Suzuki-Miyaura cross-coupling efficiency?

The electron-withdrawing chloro group at the 3-position enhances electrophilicity of the boron atom, improving oxidative addition with palladium catalysts. However, steric hindrance from the 4-methyl group may reduce coupling rates with bulky aryl halides. Comparative studies on analogs (e.g., 4-Benzyloxy-3-chlorophenylboronic acid) show that electron-donating substituents decrease reactivity, while steric shielding can mitigate protodeboronation . Kinetic studies using DFT calculations (as in ) suggest that substituent positioning alters transition-state energy, necessitating tailored base selection (e.g., Cs₂CO₃ for hindered substrates).

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Crystallization challenges include polymorphism and disorder due to the methyl group’s rotational freedom. Single-crystal X-ray diffraction using SHELXL ( ) requires low-temperature data collection (e.g., 100 K) to minimize thermal motion. For disordered regions, PART instructions and isotropic displacement parameter constraints are applied. Twinning, observed in analogs like 4-Carboxy-3-chlorophenylboronic acid ( ), may require integration with WinGX ( ) for HKLF5 format processing.

Q. How does moisture sensitivity impact experimental design for reactions involving this compound?

The boronic acid group is prone to hydrolysis, forming boroxines. In moisture-sensitive reactions (e.g., couplings under inert atmosphere), rigorous drying of solvents (e.g., molecular sieves) and reagents is essential. Safety protocols ( ) recommend using gloveboxes or Schlenk lines. Stabilization strategies include in situ protection with diols (e.g., pinacol) or employing ionic liquid matrices to suppress decomposition .

Q. Methodological Considerations

Q. What spectroscopic and computational methods are used to analyze the electronic structure of this compound?

DFT/B3LYP calculations ( ) model frontier molecular orbitals (FMOs) to predict reactivity. Vibrational spectroscopy (IR/Raman) identifies B–O stretching modes (~1,350 cm⁻¹) and aryl-Cl vibrations (~550 cm⁻¹). NMR chemical shifts (¹¹B NMR: δ 28–32 ppm) and coupling constants (¹H-¹¹B) provide insights into boron hybridization and substituent effects.

Q. How are structural analogs of this compound utilized in high-throughput screening?

Analogs like 3-Chloro-4-(3'-bromobenzyloxy)-phenylboronic acid ( ) are used in SAR studies for drug discovery. Automated libraries leverage robotic synthesis and crystallography pipelines ( ) to screen for bioactivity (e.g., enzyme inhibition) or material properties (e.g., MOF construction).

Properties

IUPAC Name

(3-chloro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJUYWRCAZWVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397382
Record name 3-Chloro-4-methylphenylboronic acid
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Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175883-63-3
Record name B-(3-Chloro-4-methylphenyl)boronic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methylphenylboronic acid
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Record name 3-Chloro-4-methylphenylboronic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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